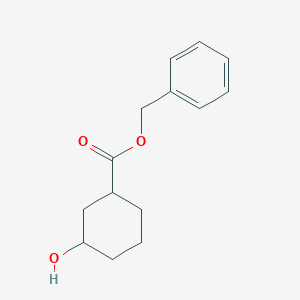

benzyl 3-hydroxycyclohexane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,15H,4,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAMXHCILVUVBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 3 Hydroxycyclohexane 1 Carboxylate and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis

The controlled synthesis of specific stereoisomers of benzyl (B1604629) 3-hydroxycyclohexane-1-carboxylate is a significant challenge in organic chemistry. nih.gov The cyclohexane (B81311) ring can adopt various conformations, and the presence of two stereocenters (at carbons 1 and 3) means that four possible stereoisomers exist: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). Enantioselective and diastereoselective syntheses aim to produce a single desired isomer in high purity.

Enzymatic Approaches for Chiral Resolution

Enzymatic methods offer a powerful tool for obtaining enantiomerically pure compounds through the resolution of racemic mixtures. These biocatalytic reactions are known for their high stereoselectivity under mild conditions.

Hydrolases, a class of enzymes that catalyze the cleavage of chemical bonds by adding water, are frequently used for the kinetic resolution of racemic esters. In the case of racemic benzyl 3-hydroxycyclohexane-1-carboxylate, a hydrolase can selectively catalyze the hydrolysis of one enantiomer into the corresponding carboxylic acid, leaving the other enantiomer as an unreacted ester.

For instance, the enzymatic resolution of related cis-3-hydroxycyclohexanecarboxylic acid esters has been explored. google.comgoogle.com However, early attempts using enzymes like α-chymotrypsin for the hydrolysis of the methyl ester derivative yielded products with unsatisfactory optical purities, typically around 42% to 50% enantiomeric excess (ee). google.comgoogle.com While optimized reaction control could increase the enantiomeric excess to 85%, this often came at the cost of significantly lower yields. google.comgoogle.com The choice of enzyme, solvent, and pH are critical parameters for achieving high selectivity.

A general procedure involves stirring the racemic ester in a buffered aqueous solution or a biphasic system with a suitable hydrolase, such as a lipase (B570770) or protease, until approximately 50% conversion is reached. At this point, the unreacted ester enantiomer and the hydrolyzed carboxylic acid enantiomer can be separated.

Stereoselective acylation is essentially the reverse of hydrolase-mediated hydrolysis. It involves the resolution of a racemic mixture of 3-hydroxycyclohexane-1-carboxylate by selectively acylating the hydroxyl group of one enantiomer using an enzyme in an organic solvent. This leaves one enantiomer as an acylated ester and the other as the original alcohol, which can then be separated.

The process typically involves mixing the racemic alcohol with an acyl donor and a suitable enzyme. google.com The reaction is stirred at a controlled temperature, ranging from -20 to 80 °C, until optimal conversion is achieved. google.com

Table 1: Components in Stereoselective Acylation

| Component | Examples | Role |

|---|---|---|

| Solvent | Dimethoxyethane (DME), Methyl tert-butyl ether (MTBE), Toluene (B28343), n-Hexane | Provides a non-aqueous medium for the enzymatic reaction. google.com |

| Acyl Donor | Vinyl acetate, Acetic anhydride, Vinyl propionate, isovaleric anhydride | Provides the acyl group that is enzymatically transferred to the alcohol. google.com |

| Enzyme | Lipases (e.g., from Candida antarctica) | Serves as the chiral catalyst, selectively recognizing and acylating one enantiomer. |

Biocatalytic desymmetrization is an elegant strategy that creates chiral molecules from achiral (prochiral or meso) starting materials. nih.govmdpi.com This approach avoids the inherent 50% yield limitation of kinetic resolutions. For the synthesis of chiral 3-hydroxycyclohexane derivatives, a suitable prochiral starting material, such as a 3-substituted-1,5-diol or a meso-diketone, could be transformed using a selective enzyme. mdpi.comresearchgate.net

For example, the desymmetrization of allene-tethered cyclohexanones has been demonstrated using a dual catalytic system, showcasing how a symmetrical cyclohexanone (B45756) can be converted into a stereodefined bicyclic core. nih.govrsc.org In a more direct application, reductases or alcohol dehydrogenases can selectively reduce one of two ketone groups in a prochiral diketone, establishing a chiral hydroxy-ketone that can be further processed to the target molecule. mdpi.com This method allows for the generation of multiple stereocenters from a simple, symmetric precursor. mdpi.com

Asymmetric Hydrogenation and Reduction Strategies

Asymmetric hydrogenation or reduction of a prochiral ketone precursor, benzyl 3-oxocyclohexane-1-carboxylate, is a direct and efficient route to chiral this compound. These reactions use either biocatalysts or chiral metal complexes to deliver hydrogen to a specific face of the carbonyl group, thereby establishing the desired stereochemistry at the C-3 position.

Microbial reduction of 3-oxocyclohexanecarboxylic esters using microorganisms like Rhizopus arrhizus has been shown to produce optically active cis-3-hydroxycyclohexanecarboxylic esters. google.comgoogle.com However, the process can be complicated by the formation of diastereomers that are difficult to separate, making industrial scale-up challenging. google.comgoogle.com

A more common approach involves transition-metal-catalyzed asymmetric hydrogenation. Chiral ruthenium complexes, among others, are effective for the stereoselective reduction of ketones. mdpi.com The reaction is typically performed under a hydrogen atmosphere using a chiral catalyst, which coordinates to the ketone and directs the hydrogenation to one of its two faces. The choice of catalyst, solvent, and reaction conditions determines the stereochemical outcome (i.e., the cis or trans diastereomer) and the enantiomeric purity of the product.

Table 2: Illustrative Data for Asymmetric Hydrogenation of Related Ketones

| Catalyst System | Substrate Type | Product ee (%) | Reference |

|---|---|---|---|

| {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl | 3-Substituted Benzisoxazoles | Up to 57% | mdpi.com |

| Rh-(R,R)-f-spiroPhos | Allylic Sulfones | 92-99.9% | rsc.org |

| Organocatalyst (l-valine ester salt) | 3-Methyl-2-cyclohexenone | Not specified, proof of concept | researchgate.net |

Asymmetric Cycloaddition Approaches

Asymmetric cycloaddition reactions, particularly the Diels-Alder reaction ([4+2] cycloaddition), provide a powerful method for constructing the cyclohexane ring with inherent stereocontrol. By using chiral dienophiles, chiral catalysts, or chiral auxiliaries, it is possible to synthesize enantiomerically enriched cyclohexane derivatives that can be converted into this compound.

For instance, a key precursor to (1R,3S)-3-hydroxy-cyclohexanecarboxylic acid methyl ester was synthesized via an asymmetric [4+2] cycloaddition. google.com The reaction involved a chiral bis-acrylate and butadiene in the presence of a Lewis acid catalyst (TiCl₄), which resulted in the formation of (R)-3-cyclohexenecarboxylic acid with a high enantiomeric excess of 95%. google.com This intermediate can then be transformed into the desired product through subsequent chemical steps.

Organocatalytic cascade reactions represent another advanced strategy. nih.gov A highly stereoselective one-pot procedure involving an enantioselective Michael addition followed by a domino Michael–Knoevenagel-type 1,2-addition sequence can produce fully substituted cyclohexanes bearing five contiguous stereocenters with excellent yields and stereoselectivities (>30:1 dr and 96–99% ee). nih.gov These complex strategies highlight the ability to build the cyclohexane core with precise control over its stereochemistry. nih.gov

Classical Synthetic Routes

The formation of this compound is achievable through several well-documented types of chemical reactions. These classical routes include direct esterification, reduction of ketone precursors, dearomatization of aromatic systems, and derivatization from related cyclohexane carboxylic acids.

Esterification Reactions

Esterification represents the most direct and common approach to synthesizing this compound, starting from 3-hydroxycyclohexane-1-carboxylic acid. This transformation can be accomplished through several distinct methods.

One prevalent technique is the acid-catalyzed esterification, often referred to as Fischer esterification. This method involves reacting 3-hydroxycyclohexane-1-carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted under reflux conditions to drive the equilibrium towards the formation of the ester product.

An alternative route involves the reaction of a carboxylate salt with an alkyl halide. arkat-usa.org Specifically, benzyl esters can be prepared from the corresponding carboxylic acid and benzyl bromide. arkat-usa.orgumich.edu In this process, a base like sodium bicarbonate is used to deprotonate the carboxylic acid, forming a carboxylate anion that then acts as a nucleophile, displacing the bromide from benzyl bromide. arkat-usa.org This method offers a convenient, high-yielding preparation under mild conditions. arkat-usa.orgumich.edu

A third approach utilizes benzyl chloride as the benzylating agent in the presence of a phase-transfer catalyst. Carboxylic benzyl esters can be prepared by reacting benzyl chloride with carboxylic acids using a quaternary ammonium (B1175870) carboxylate as a catalyst. google.com This process can be carried out under relatively mild conditions, from 15 to 200°C, and offers good yields. google.com

Table 1: Comparison of Esterification Methods

| Method | Benzyl Source | Catalyst/Base | Typical Conditions |

|---|---|---|---|

| Fischer Esterification | Benzyl alcohol | Sulfuric acid or p-toluenesulfonic acid | Reflux |

| Alkylation of Carboxylate | Benzyl bromide | Sodium bicarbonate | 90°C, 24h |

| Catalyzed Alkylation | Benzyl chloride | Quaternary ammonium carboxylate | 15-200°C |

Reduction of Ketone Precursors

The synthesis of this compound can also be achieved through the reduction of its corresponding ketone precursor, benzyl 3-oxocyclohexane-1-carboxylate. This method is a standard transformation in organic synthesis where a carbonyl group is converted into a hydroxyl group. The reduction introduces a new stereocenter at the C-3 position, leading to the potential formation of both cis and trans stereoisomers.

Catalytic hydrogenation is a widely used technique for this type of reduction. blogspot.com A common catalyst for this process is palladium on activated charcoal (Pd/C). blogspot.com The reaction is typically carried out in a polar solvent such as methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere. blogspot.com The stereochemical outcome of the hydrogenation can be influenced by the catalyst and reaction conditions.

Alternatively, metal hydride reagents can be employed for the reduction. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of ketones to alcohols. The choice of reducing agent can affect the diastereoselectivity of the reaction, with bulkier hydride reagents often leading to a different stereochemical preference compared to smaller reagents due to steric hindrance during the hydride attack on the carbonyl carbon.

Dearomatization of Aromatic Precursors

Dearomatization strategies provide a pathway to the saturated cyclohexane ring of the target molecule from readily available aromatic compounds. nih.gov A classical approach involves the catalytic hydrogenation of a suitable aromatic precursor. For instance, the hydrogenation of benzyl 3-hydroxybenzoate or benzyl 3-methoxybenzoate would reduce the aromatic ring to the desired cyclohexane ring.

This type of aromatic ring hydrogenation typically requires more robust catalysts and more forcing conditions (e.g., higher temperatures and pressures) than the reduction of a simple alkene. Ruthenium-based catalysts, such as ruthenium on carbon (Ru/C), are effective for the hydrogenation of aromatic rings. cabidigitallibrary.org For example, the hydrogenation of benzoic acid using a 5% Ru/C catalyst can yield cyclohexane carboxylic acid with high selectivity. cabidigitallibrary.org This resulting acid can then be subjected to esterification as described in section 2.2.1 to yield the final product. The selection of the catalyst is critical, as different catalysts can promote different reaction pathways; for example, some bimetallic catalysts like Ru-Sn/Al₂O₃ can selectively reduce the carboxylic acid group to a benzyl alcohol without affecting the aromatic ring. researchgate.net

Derivatization from Related Cyclohexane Carboxylic Acids

This synthetic approach focuses on utilizing 3-hydroxycyclohexanecarboxylic acid as a key intermediate. biosynth.com This chiral organic compound, which exists as a mixture of cis and trans isomers, serves as the direct precursor for the final product. biosynth.com The primary transformation in this route is the esterification of the carboxylic acid group with a benzyl group, as detailed previously in section 2.2.1.

The availability of 3-hydroxycyclohexanecarboxylic acid is a key advantage of this strategy. It can be synthesized via methods such as the catalytic hydrogenation of 3-hydroxybenzoic acid, where the aromatic ring is reduced to a cyclohexane ring. cabidigitallibrary.org Once the 3-hydroxycyclohexanecarboxylic acid is obtained, it can be efficiently converted to this compound. For instance, it can be treated with benzyl chloride for formylation to produce the benzyl ester. biosynth.com This route allows for the synthesis and potential separation of the cis and trans isomers of the acid before the final esterification step, offering a degree of stereochemical control.

Chemical Reactivity and Transformative Potential of Benzyl 3 Hydroxycyclohexane 1 Carboxylate

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group on the cyclohexane (B81311) ring is a key site for various synthetic modifications, including oxidation, substitution, and protection.

The secondary alcohol of benzyl (B1604629) 3-hydroxycyclohexane-1-carboxylate can be oxidized to yield different products depending on the reagents and conditions employed. The most common transformation is the oxidation to the corresponding ketone, benzyl 3-oxocyclohexane-1-carboxylate. Milder, more selective oxidizing agents are typically used for this purpose to avoid over-oxidation or side reactions with the benzyl ester.

Under more forceful oxidative conditions, cleavage of the cyclohexane ring can occur, leading to the formation of dicarboxylic acids. This, however, requires harsh reagents that may also affect the benzyl ester group.

Table 1: Oxidation Reactions of the Hydroxyl Group

| Oxidizing Agent | Product | Typical Conditions |

|---|---|---|

| Pyridinium (B92312) chlorochromate (PCC) | Benzyl 3-oxocyclohexane-1-carboxylate | Dichloromethane (DCM), Room Temp |

| Dess-Martin periodinane (DMP) | Benzyl 3-oxocyclohexane-1-carboxylate | Dichloromethane (DCM), Room Temp |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Benzyl 3-oxocyclohexane-1-carboxylate | Dichloromethane (DCM), Low Temp (-78 °C) |

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group, such as a tosylate or mesylate. This two-step sequence allows for the introduction of a wide variety of nucleophiles at the C-3 position of the cyclohexane ring.

The process begins with the reaction of the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. This forms a tosylate or mesylate ester. In the subsequent step, a nucleophile (e.g., halide, azide, cyanide) displaces the tosylate or mesylate group, typically via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the reaction center.

To perform reactions on the ester moiety without interference from the hydroxyl group, the -OH group must often be "protected". This involves converting it into a temporary, non-reactive functional group that can be easily removed later.

A common strategy for protecting secondary alcohols is the formation of silyl (B83357) ethers. For instance, reacting benzyl 3-hydroxycyclohexane-1-carboxylate with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) yields a tert-butyldimethylsilyl ether. This protecting group is robust under many reaction conditions but can be selectively removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).

Table 2: Common Protecting Groups for the Hydroxyl Functionality

| Protecting Group | Reagents for Protection | Reagents for Deprotection |

|---|---|---|

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | Tetrabutylammonium fluoride (TBAF) |

| Tetrahydropyranyl (THP) | Dihydropyran (DHP), p-TsOH (cat.) | Acetic acid, H₂O/THF |

Reactions Involving the Benzyl Ester Moiety

The benzyl ester is a widely used protecting group for carboxylic acids due to its unique cleavage conditions, which offer orthogonality to many other protecting groups. thieme-connect.com

The most common method for cleaving a benzyl ester is catalytic hydrogenolysis. researchgate.netacsgcipr.org This reaction involves treating the ester with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.netacsgcipr.org The reaction breaks the benzylic carbon-oxygen bond, releasing the carboxylic acid (3-hydroxycyclohexane-1-carboxylic acid) and toluene (B28343) as a byproduct. acsgcipr.org This method is exceptionally mild and selective, leaving many other functional groups, such as alkenes or other ester types, intact under controlled conditions. thieme-connect.com

Transfer hydrogenation offers a convenient alternative to using flammable hydrogen gas. acsgcipr.org In this setup, a hydrogen donor molecule, such as 1,4-cyclohexadiene (B1204751) or triethylsilane, is used to generate hydrogen in situ in the presence of the palladium catalyst. thieme-connect.comacsgcipr.org

Alternative deprotection methods include the use of strong Lewis acids, though this can be less selective. researchgate.netatlanchimpharma.com Additionally, some protocols utilize visible-light photoredox catalysis for the cleavage of benzyl groups under mild conditions. researchgate.net

Table 3: Deprotection Methods for the Benzyl Ester

| Method | Reagents | Products | Advantage |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂ (g), Pd/C, Solvent (e.g., EtOH, EtOAc) | 3-Hydroxycyclohexane-1-carboxylic acid + Toluene | Very mild and selective researchgate.netacsgcipr.org |

| Transfer Hydrogenolysis | 1,4-Cyclohexadiene or Et₃SiH, Pd/C | 3-Hydroxycyclohexane-1-carboxylic acid + Toluene | Avoids use of H₂ gas thieme-connect.comacsgcipr.org |

| Lewis Acid Cleavage | BCl₃ or SnCl₄ | 3-Hydroxycyclohexane-1-carboxylic acid + Benzylated byproducts | Useful when hydrogenation is not feasible researchgate.netatlanchimpharma.com |

Transesterification is a fundamental reaction of esters where the alkoxy group is exchanged. For this compound, this involves reacting it with a different alcohol in the presence of an acid or base catalyst to produce a new ester and benzyl alcohol. This process is typically an equilibrium, and reaction conditions are manipulated to drive it towards the desired product, often by using a large excess of the new alcohol.

Modern catalytic methods have been developed to facilitate transesterification under mild conditions. For example, a tetranuclear zinc cluster has been shown to effectively promote the transesterification of various functionalized substrates with high efficiency. organic-chemistry.org Another sustainable approach involves using silica-supported boric acid as a recyclable, heterogeneous catalyst for the transesterification of β-keto esters with benzylic alcohols under solvent-free conditions. nih.gov Research has also shown that benzyl esters can be converted into other esters in a one-pot reaction using ferric(III) chloride, which proceeds through an acid chloride intermediate. rsc.org

Table 4: Catalytic Transesterification Research Findings

| Catalyst System | Substrates | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Tetranuclear Zinc Cluster | Benzyl esters and various alcohols | Mild, solvent-free option available | High yields for various functionalized substrates | organic-chemistry.org |

| Silica-supported Boric Acid (SiO₂–H₃BO₃) | β-keto methyl/ethyl esters and benzyl alcohol | 100 °C, solvent-free | High efficiency (87–95% yield) and catalyst recyclability | nih.gov |

Amidation and Other Carboxylate Transformations

The benzyl ester functional group in this compound is a versatile handle for a variety of chemical transformations, most notably the formation of amides. Amide synthesis is a cornerstone of medicinal chemistry, and the conversion of the carboxylate ester to an amide bond is a key step in the elaboration of this scaffold into more complex molecules.

Direct amidation of the benzyl ester can be challenging and often proceeds via a two-step process involving initial hydrolysis of the ester to the corresponding carboxylic acid, 3-hydroxycyclohexane-1-carboxylic acid. chemicalbook.com This hydrolysis can be catalyzed by either acid or base. The resulting carboxylic acid can then be coupled with a primary or secondary amine to form the desired amide. Modern catalytic methods have been developed to facilitate this transformation under milder conditions, avoiding the use of stoichiometric activating agents. Catalysts such as boric acid, zirconium tetrachloride (ZrCl₄), and niobium pentoxide (Nb₂O₅) have proven effective in promoting the direct condensation of carboxylic acids and amines by activating the carboxylic acid. rsc.orgresearchgate.netorgsyn.org For instance, boric acid is recognized as an environmentally benign and inexpensive catalyst for large-scale preparations. orgsyn.org

The general scheme for this two-step amidation process is as follows:

Hydrolysis: this compound is treated with an acid or base to yield 3-hydroxycyclohexane-1-carboxylic acid and benzyl alcohol.

Amidation: The purified 3-hydroxycyclohexane-1-carboxylic acid is reacted with a chosen amine in the presence of a catalyst, typically with heating and removal of water, to drive the reaction to completion.

Table 1: Catalytic Systems for Amidation of Carboxylic Acids This table presents general catalytic systems applicable to the amidation of 3-hydroxycyclohexane-1-carboxylic acid, derived from the hydrolysis of the title compound.

| Catalyst | Amine Substrate Example | Solvent | General Conditions | Reference |

|---|---|---|---|---|

| Boric Acid (B(OH)₃) | Benzylamine | Toluene | Reflux with water removal | orgsyn.org |

| Zirconium Tetrachloride (ZrCl₄) | Benzylamine | Toluene | Heating (e.g., 150 °C in xylenes) | rsc.org |

| Niobium Pentoxide (Nb₂O₅) | Aniline | Toluene | Heating, reusable catalyst | researchgate.net |

Beyond amidation, the carboxylate group can undergo other significant transformations. A primary example is the reduction of the benzyl ester. Using powerful reducing agents like lithium aluminum hydride (LiAlH₄), the ester can be reduced to the corresponding primary alcohol, yielding (3-hydroxycyclohexyl)methanol. This transformation opens up further synthetic possibilities by introducing a new primary hydroxyl group, which can be subjected to a different set of chemical reactions than the secondary hydroxyl group already present on the cyclohexane ring.

Transformations of the Cyclohexane Ring System

The cyclohexane ring of this compound is not merely a passive scaffold; its stereochemistry and structure can be actively modified to access a diverse range of molecular architectures.

Stereochemical Inversion and Epimerization Studies

The stereochemical configuration of the substituents on the cyclohexane ring is crucial for the biological activity of many derivatives. This compound exists as cis and trans diastereomers, each of which can also be enantiomerically pure (e.g., (1R,3S) or (1R,3R)). bldpharm.comnih.gov The ability to interconvert these isomers via epimerization is a synthetically valuable tool.

Epimerization typically targets one stereocenter while leaving others unchanged. For derivatives of 3-hydroxycyclohexane-1-carboxylic acid, epimerization can occur at either C1 (bearing the carboxylate) or C3 (bearing the hydroxyl group). Epimerization at C1 is more common and is generally achieved by treating a mixture of cis/trans isomers with a strong base. google.comgoogleapis.com The base deprotonates the carbon alpha to the carbonyl group, forming an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of isomers. Over time, the reaction equilibrates to the thermodynamically more stable isomer, which is typically the trans configuration where bulky substituents occupy equatorial positions to minimize steric strain.

Research on substituted cyclohexanecarboxylic acids has demonstrated that inorganic bases in high-boiling point solvents are effective for this purpose. googleapis.com Although these studies were performed on analogs like 4-isopropyl-cyclohexanecarboxylic acid, the principles are directly applicable.

Table 2: Conditions for Epimerization of Substituted Cyclohexanecarboxylic Acids This table outlines representative conditions for achieving cis/trans isomerization, applicable to the 3-hydroxycyclohexane-1-carboxylic acid core.

| Base | Solvent | Temperature (°C) | Initial:Final Ratio (cis:trans) | Reference |

|---|---|---|---|---|

| Potassium Hydroxide | Shellsol 71 (hydrocarbon) | 220 | From 73:27 to 4:96 | googleapis.com |

| Sodium Hydroxide | Shellsol 71 (hydrocarbon) | 220 | From 73:27 to 4:96 | googleapis.com |

| Potassium Carbonate | N-methyl-2-pyrrolidone | 200 | From 73:27 to 5:95 | googleapis.com |

Epimerization at the C3 hydroxyl center is more complex and typically requires a temporary oxidation-reduction sequence. The secondary alcohol is first oxidized to a ketone (benzyl 3-oxocyclohexane-1-carboxylate), which removes the stereocenter at C3. Subsequent stereoselective reduction of the ketone can then re-introduce the hydroxyl group, potentially with the opposite stereochemistry, depending on the choice of reducing agent and directing groups.

Ring Modifications and Annulations

Ring annulation, the process of building a new ring onto an existing one, provides a powerful strategy for increasing molecular complexity. The Robinson annulation is a classic and highly effective method for forming a six-membered ring. masterorganicchemistry.comyoutube.com This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. chegg.comchegg.com

To apply the Robinson annulation to this compound, the secondary alcohol at C3 must first be oxidized to a ketone, yielding benzyl 3-oxocyclohexane-1-carboxylate. This resulting β-ketoester is an ideal substrate for the Robinson annulation.

The proposed reaction sequence is as follows:

Oxidation: The hydroxyl group of this compound is oxidized to a ketone using a standard oxidant (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation).

Robinson Annulation: The resulting benzyl 3-oxocyclohexane-1-carboxylate is treated with a base to form an enolate, which then acts as a Michael donor. This enolate attacks a Michael acceptor, such as methyl vinyl ketone. The resulting intermediate then undergoes an intramolecular aldol condensation, also mediated by base, to form a new six-membered ring. After dehydration, the final product is a fused bicyclic system containing a cyclohexenone ring.

This transformation dramatically alters the core structure, converting the simple substituted cyclohexane into a more rigid and complex decalin-type framework, providing access to entirely new classes of compounds.

Stereochemical Investigations and Control

Configurational Isomerism of the Cyclohexane (B81311) Ring

Benzyl (B1604629) 3-hydroxycyclohexane-1-carboxylate is a 1,3-disubstituted cyclohexane, a structural motif that leads to the existence of cis and trans diastereomers. In the cis isomer, both the benzyl carboxylate and the hydroxyl groups are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. libretexts.orglibretexts.org

These diastereomers arise from the different possible spatial arrangements of the substituents at the two stereocenters, C-1 and C-3. For a 1,3-disubstituted cyclohexane with two different substituents, four stereoisomers are possible: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). The (1R, 3R) and (1S, 3S) pair are enantiomers of each other and constitute the trans isomer. The (1R, 3S) and (1S, 3R) pair are also enantiomers and represent the cis isomer. A specific example is the commercially available rel-benzyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate, which denotes a racemic mixture of the (1R, 3S) and (1S, 3R) enantiomers. biosynth.combldpharm.com

The relative stability of these isomers is dictated by the conformational preferences of the substituents on the chair-form of the cyclohexane ring.

Enantiomeric Purity Determination and Enhancement

The presence of chiral centers in benzyl 3-hydroxycyclohexane-1-carboxylate means that its enantiomers can exhibit different biological activities. Therefore, the determination and enhancement of its enantiomeric purity are of significant interest.

Several methods can be employed for the enantiomeric separation and analysis of chiral compounds like this compound:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. nih.gov Chiral stationary phases (CSPs), such as those based on cyclodextrins or dinitrobenzoylphenylglycine, can be used to achieve separation. nih.govresearchgate.netscirp.org The choice of the mobile phase and the specific CSP are critical for effective resolution. scirp.org

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture. wikipedia.orgnih.gov For instance, an enzyme could selectively acylate one enantiomer of the hydroxyl group, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov

Chiral Derivatization: The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic or crystallization techniques. researchgate.net

The enantiomeric excess (ee) of a sample can be determined using techniques such as chiral HPLC or polarimetry.

| Technique | Principle | Application to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of (1R, 3S) and (1S, 3R) enantiomers, and (1R, 3R) and (1S, 3S) enantiomers. |

| Enzymatic Kinetic Resolution | Stereoselective enzymatic reaction with one enantiomer. | Selective acylation of the hydroxyl group of one enantiomer. |

| Chiral Derivatization | Formation of diastereomers with distinct physical properties. | Reaction with a chiral acid to form diastereomeric esters. |

Diastereomeric Relationships and Selective Syntheses

The synthesis of this compound can be approached through various routes, with a primary method being the esterification of 3-hydroxycyclohexane-1-carboxylic acid with benzyl alcohol. The diastereoselectivity of the synthesis, meaning the preferential formation of one diastereomer over another, is a key consideration.

Diastereoselective synthesis aims to control the stereochemical outcome of a reaction to produce a specific diastereomer in higher yield. For substituted cyclohexanes, this can often be achieved by controlling the approach of a reagent to a prochiral center, influenced by the existing stereochemistry of the molecule. researchgate.net For example, the reduction of a ketone precursor, benzyl 3-oxocyclohexane-1-carboxylate, could be influenced by the steric bulk of the benzyl carboxylate group, leading to the preferential formation of one diastereomer of the resulting alcohol.

The development of stereoselective synthetic routes is crucial for accessing specific stereoisomers of this compound for further study.

| Synthetic Approach | Description | Potential for Diastereoselectivity |

| Esterification | Reaction of 3-hydroxycyclohexane-1-carboxylic acid with benzyl alcohol. | The starting acid can be a mixture of diastereomers or a pure diastereomer. |

| Reduction of Ketone | Reduction of benzyl 3-oxocyclohexane-1-carboxylate. | The use of stereoselective reducing agents can favor the formation of either the cis or trans alcohol. |

| Diels-Alder Reaction | Cycloaddition reaction to form the cyclohexane ring with desired stereochemistry. | A powerful method for controlling the relative stereochemistry of substituents. researchgate.net |

Conformational Analysis of Substituted Cyclohexanes

For a 1,3-disubstituted cyclohexane like this compound, the conformational equilibrium depends on the relative orientation of the two substituents.

cis Isomer: The cis isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is significantly more stable as it avoids the unfavorable 1,3-diaxial interactions that destabilize the diaxial form. libretexts.orgcdnsciencepub.com Therefore, the cis isomer of this compound is expected to exist almost exclusively in the diequatorial conformation.

trans Isomer: The trans isomer exists as a mixture of two equilibrating chair conformations, both of which have one substituent in an axial position and the other in an equatorial position (axial-equatorial). libretexts.org The relative populations of these two conformers will depend on the relative steric bulk of the benzyl carboxylate and hydroxyl groups. The conformer with the bulkier group in the equatorial position will be more stable. cdnsciencepub.com

The stability of these conformations can be analyzed using computational methods and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgauremn.org.br The coupling constants between protons on the cyclohexane ring in the ¹H NMR spectrum can provide valuable information about their dihedral angles and thus the preferred conformation of the ring.

| Isomer | Possible Conformations | Most Stable Conformation | Reason for Stability |

| cis | diequatorial, diaxial | diequatorial | Avoidance of 1,3-diaxial interactions. libretexts.orgcdnsciencepub.com |

| trans | axial-equatorial, equatorial-axial | The conformer with the bulkier group in the equatorial position. | Minimization of steric strain. cdnsciencepub.com |

Advanced Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HRMS in research applications)

Spectroscopic methods are indispensable for confirming the molecular structure of benzyl (B1604629) 3-hydroxycyclohexane-1-carboxylate. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are two of the most powerful techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of benzyl 3-hydroxycyclohexane-1-carboxylate.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) (CH₂) protons, the methine (CH) proton attached to the hydroxyl group, and the various methylene protons of the cyclohexane (B81311) ring.

¹³C NMR: This provides information on the different types of carbon atoms in the molecule. The spectrum would show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, the carbon bearing the hydroxyl group, and the other carbons of the cyclohexane ring.

In research applications, NMR analysis is typically performed using a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard. rsc.org The chemical shifts (δ), reported in parts per million (ppm), multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J values in Hz) are all critical for the complete assignment of the structure. rsc.orgrsc.org

Hypothetical ¹H NMR Data for this compound

This table is illustrative and represents expected values based on the compound's structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.30-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 5.15 | s | 2H | Benzylic protons (O-CH₂-Ph) |

| 3.60-3.75 | m | 1H | CH-OH |

| 2.40-2.55 | m | 1H | CH-C=O |

| 1.20-2.20 | m | 8H | Cyclohexane ring protons |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for determining the precise molecular weight and elemental formula of a compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition. For this compound (C₁₄H₁₈O₃), HRMS would be used to confirm the calculated exact mass. Techniques like Electrospray Ionization (ESI) are often coupled with HRMS. rsc.org The fragmentation patterns observed in the mass spectrum can also provide further structural information. chemrxiv.orgimrpress.com

Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC in research applications)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its various isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for purity analysis. For a compound like this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. researchgate.net

The purity of a sample is determined by injecting a solution of the compound into the HPLC system and monitoring the output with a detector, commonly a UV detector set at a specific wavelength. researchgate.netpatsnap.com A pure sample will ideally show a single peak. The presence of other peaks indicates impurities, which could include starting materials, by-products, or degradation products like benzyl alcohol and benzoic acid. researchgate.net Method validation ensures the reliability of the results, assessing parameters like linearity, precision, and accuracy. researchgate.net

Typical HPLC Conditions for Purity Analysis

This table represents a common setup for analyzing compounds of this type.

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecyl silane (B1218182) bonded silica (B1680970) gel) patsnap.com |

| Mobile Phase | A gradient of acetonitrile (B52724) and water |

| Detector | UV at 235-254 nm researchgate.nethelixchrom.com |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 25°C researchgate.net |

Isomer Separation

This compound can exist as stereoisomers (cis and trans diastereomers), and each of these can exist as a pair of enantiomers ((1R,3R), (1S,3S), (1R,3S), and (1S,3R)). Separating these isomers is crucial as they can have different properties and activities in a research context.

Diastereomer Separation: The cis and trans diastereomers have different physical properties and can often be separated using standard chromatographic techniques like HPLC or flash column chromatography due to their differing polarities and shapes.

Enantiomeric Separation: Separating enantiomers requires a chiral environment. This is achieved using chiral chromatography, such as HPLC with a chiral stationary phase (e.g., Chiralpak columns). The mobile phase is typically a non-polar solvent mixture like n-hexane/isopropanol. The ability to separate and isolate specific stereoisomers is vital for stereoselective synthesis and biological studies.

The application of these advanced analytical methodologies ensures a comprehensive characterization of this compound, which is fundamental for its use in scientific research.

Computational and Theoretical Studies

Quantum Mechanical Investigations (e.g., DFT for reaction mechanisms)

No literature was found that specifically applies quantum mechanical methods like DFT to investigate the reaction mechanisms of benzyl (B1604629) 3-hydroxycyclohexane-1-carboxylate. Studies on analogous compounds suggest that such investigations would typically focus on calculating the energies of reactants, transition states, and products for reactions like ester hydrolysis or oxidation of the hydroxyl group. windows.net However, without specific research, any discussion would be purely hypothetical.

Molecular Modeling and Conformational Analysis

The conformational analysis of substituted cyclohexanes is a well-established field. libretexts.orgpressbooks.pub For benzyl 3-hydroxycyclohexane-1-carboxylate, analysis would involve determining the relative energies of the chair conformations, considering whether the benzyl carboxylate and hydroxyl groups are in axial or equatorial positions. The cis and trans isomers would have distinct conformational preferences. However, no published studies provide the calculated energy differences or equilibrium populations for these specific conformers.

Prediction of Reaction Pathways and Selectivity

Predicting reaction pathways and selectivity often involves a combination of quantum mechanical calculations and molecular modeling. For this compound, theoretical studies could predict the regioselectivity and stereoselectivity of reactions, such as the oxidation of the secondary alcohol or substitution reactions. While methods for these predictions exist, they have not been specifically applied to this compound in the available literature.

Applications in Advanced Organic Synthesis and Chemical Sciences

Chiral Building Block in Asymmetric Synthesis

The presence of stereogenic centers in benzyl (B1604629) 3-hydroxycyclohexane-1-carboxylate makes it an important asset in the realm of asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. The "chiral pool" approach in synthesis utilizes readily available, enantiomerically pure compounds from nature as starting materials to build complex chiral molecules, and benzyl 3-hydroxycyclohexane-1-carboxylate serves as a prime example of such a precursor. chemscene.compatsnap.combldpharm.com

The stereoselective synthesis of cyclohexane (B81311) derivatives is a critical area of research, and methods that can control the regio- and stereochemistry of these structures are of great importance. acs.org The enantiomeric forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives, which are closely related to this compound, have been prepared using enzymatic hydrolysis, highlighting the potential for creating specific stereoisomers of this versatile building block. google.com The ability to selectively synthesize or isolate a particular stereoisomer of this compound allows chemists to introduce a defined three-dimensional structure early in a synthetic sequence, which is crucial for the synthesis of biologically active molecules where stereochemistry often dictates efficacy.

Table 1: Stereoisomers of 3-Hydroxycyclohexane-1-carboxylic Acid

| CAS Number | IUPAC Name | Stereochemistry |

| 22267-35-2 | (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid | cis |

| 122743-44-6 | (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid | trans |

| 23369-01-9 | (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid | trans |

This table showcases different stereoisomers of the parent carboxylic acid, which can be protected as benzyl esters for use in synthesis. chemscene.comnih.govnih.gov

Key Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a pivotal intermediate in the synthesis of complex organic molecules, most notably in the development of lysophosphatidic acid (LPA) receptor antagonists. LPA is a signaling lipid that plays a role in various cellular processes, and its receptors, particularly LPA1, are implicated in fibrotic diseases. nih.govgoogle.comguidetopharmacology.orgnih.gov Consequently, the development of LPA1 antagonists is a significant therapeutic goal.

Several potent LPA1 antagonists, such as BMS-986020 and BMS-986278, feature a substituted cyclohexane core in their molecular structure. patsnap.comguidetopharmacology.orgnih.govresearchgate.net The synthesis of these complex molecules often requires a chiral cyclohexane building block that can be further functionalized. This compound is an ideal precursor in this context. The benzyl group acts as a protecting group for the carboxylic acid, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. The hydroxyl group provides a reactive handle for introducing other functional groups or for coupling with other molecular fragments.

While specific synthetic schemes starting directly from commercially available this compound are often proprietary, the structural similarity between this compound and the core of many LPA1 antagonists strongly suggests its use as a key intermediate. The general strategy would involve utilizing the chiral center of the cyclohexane ring to build the desired stereochemistry of the final drug molecule, with the benzyl group being removed in a later step to reveal the free carboxylic acid, a common feature in many LPA1 antagonists.

Precursor for Advanced Chemical Scaffolds

The utility of this compound extends to its role as a precursor for a variety of advanced chemical scaffolds. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The cyclohexane ring of this compound provides a rigid and three-dimensional framework, which is a desirable feature in modern drug discovery.

The hydroxyl and ester functionalities of this compound allow for a wide range of chemical transformations. The hydroxyl group can be oxidized to a ketone, converted to a leaving group for substitution reactions, or used as a point of attachment for other molecular fragments. The benzyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or participate in various coupling reactions. This versatility allows for the generation of a diverse set of molecules with different shapes, sizes, and functionalities, which can then be screened for biological activity. The development of novel triazole carboxylic acid compounds as LPA antagonists is one such example where a core structure is modified to create potent and selective inhibitors. google.com

Role in Catalyst Ligand Design

In the field of catalysis, chiral ligands are essential for achieving high levels of enantioselectivity in chemical reactions. These ligands coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of the reaction. Chiral carboxylic acids and their derivatives are a well-established class of ligands for a variety of metal-catalyzed transformations. snnu.edu.cn

While there is no direct report in the surveyed literature of this compound itself being used as a catalyst ligand, its parent carboxylic acid, 3-hydroxycyclohexane-1-carboxylic acid, possesses the necessary features to act as a chiral ligand. The carboxylic acid can coordinate to a metal center, and the chiral cyclohexane backbone can influence the stereochemical environment around the metal. The combination of a hard carboxylate donor and a potentially coordinating hydroxyl group could allow for bidentate coordination, further enhancing the rigidity and stereochemical control of the resulting catalyst system. The development of enantioselective C-H activation reactions often employs chiral carboxylic acids in combination with transition metals like rhodium, iridium, and cobalt to achieve high enantioselectivity. snnu.edu.cn Therefore, derivatives of 3-hydroxycyclohexane-1-carboxylic acid, including its benzyl ester, represent a potential source of new chiral ligands for asymmetric catalysis.

Future Research Trajectories

Development of Novel and Sustainable Synthetic Routes

The industrial production of functionalized cyclohexanes often relies on processes that are resource-intensive and generate significant waste. Future research will prioritize the development of synthetic pathways to benzyl (B1604629) 3-hydroxycyclohexane-1-carboxylate and its analogues that are both innovative and environmentally benign.

A primary focus will be the adoption of green chemistry principles. This includes the use of renewable feedstocks, such as glucose, to replace traditional petroleum-derived starting materials like benzene. researchgate.net Research into metal-free catalytic systems is particularly advantageous for producing pharmaceutically relevant compounds, as it circumvents the need for costly and potentially toxic heavy metal catalysts. rsc.org For instance, developing a synthesis from phenol (B47542) or its derivatives using water as a solvent and a reusable catalyst like Raney nickel represents a greener alternative to methods requiring organic solvents. google.com Another promising avenue is the use of hydrogen peroxide as a clean oxidant, which produces water as its only byproduct, in combination with heterogeneous catalysts that can be easily recovered and recycled. researchgate.netnih.gov

Biocatalysis offers a powerful strategy for sustainable synthesis. nih.gov The use of enzymes or whole-cell systems can provide high chemo-, regio-, and enantioselectivity under mild reaction conditions, reducing energy consumption and avoiding the use of harsh reagents. nih.govnih.govunimi.it Future work could explore the enzymatic synthesis of the chiral 3-hydroxycyclohexane-1-carboxylic acid core, which can then be esterified to the final product. google.com For example, whole-cell biocatalytic systems have been engineered for the highly efficient, redox-neutral cascade synthesis of lactones from cyclohexanol, a technology that could be adapted for producing the chiral alcohol precursor of the target molecule with high atomic economy. acs.org

| Synthesis Strategy | Key Advantages | Relevant Precursors/Intermediates |

| Green Catalysis | Reduced waste, use of non-toxic reagents, catalyst recyclability. | Phenol, Cyclohexene, Glucose |

| Biocatalysis | High stereoselectivity, mild conditions, reduced energy use. | Cyclohexanol, (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid |

| Solvent-Free Reactions | Simplified workup, reduced environmental impact, process safety. | Substituted Phenols |

Exploration of Unconventional Reactivity Profiles

Moving beyond traditional functional group manipulations, future research will delve into unconventional methods to modify the cyclohexane (B81311) scaffold of benzyl 3-hydroxycyclohexane-1-carboxylate. These strategies aim to create complex molecular architectures in a more direct and efficient manner.

One of the most significant areas of research is C-H functionalization . This powerful technique allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, streamlining synthetic sequences by avoiding the need for pre-functionalized substrates. researchgate.net For cycloalkane carboxylic acids, new ligand classes have been developed that enable the palladium-catalyzed, transannular γ-methylene C-H arylation of rings from cyclobutane (B1203170) to cyclooctane. nih.govnih.govsubstack.com Applying this "molecular editing" approach to this compound could enable the direct and selective introduction of aryl groups at positions previously difficult to access, providing rapid entry to novel derivatives.

Another emerging area is strain-release functionalization . This strategy utilizes the potential energy stored in strained ring systems to drive reactions. nih.govacs.orgacs.org While not directly applicable to the stable cyclohexane ring itself, this concept inspires the development of novel reagents and reactions. For instance, creating strained bicyclic intermediates from derivatives of this compound could enable their reaction with a wide range of nucleophiles to install new functional groups with high stereospecificity. nih.govacs.org

Expansion of Stereochemical Control Strategies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, developing methods for the precise control of stereocenters on the cyclohexane ring is a critical research trajectory. This compound has two stereocenters, leading to four possible stereoisomers.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules without the need for metal catalysts. scienceopen.comprinceton.edu Organocatalytic domino or cascade reactions can construct highly functionalized cyclohexane derivatives with multiple contiguous stereocenters from simple, achiral precursors in a single pot. nih.gov For example, a chiral amino-squaramide catalyst can promote a Michael-Michael-1,2-addition sequence to afford highly substituted cyclohexanes with excellent diastereoselectivity and enantioselectivity. nih.gov Future research will likely focus on designing specific organocatalysts to control the formation of the 1,3-disubstituted pattern of the target molecule.

Biocatalytic desymmetrization is another elegant strategy for generating chirality. Enzymes like ene-reductases can selectively reduce a prochiral diene, such as a 2,5-cyclohexadienone, to create a chiral cyclohexenone with a quaternary stereocenter in high enantiomeric excess. acs.org This approach could be adapted to create chiral precursors for this compound. Furthermore, the use of chiral auxiliaries, such as (S,S)-cyclohexane-1,2-diol, can be employed to direct the diastereoselective alkylation of precursors, establishing key stereocenters that are retained in the final product. nih.gov

| Strategy | Mechanism | Potential Outcome for Target Molecule |

| Asymmetric Organocatalysis | Covalent (iminium/enamine) or non-covalent (H-bonding) activation. scienceopen.comnih.gov | Direct, enantioselective synthesis of the 1,3-disubstituted cyclohexane core. |

| Biocatalytic Desymmetrization | Enzymatic transformation of a prochiral substrate. acs.org | Synthesis of enantiomerically pure cyclohexenone precursors. |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct a reaction. nih.gov | Diastereoselective synthesis of specific stereoisomers. |

Integration with Flow Chemistry and Automation in Synthesis

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including scalability, safety, and consistency. The integration of flow chemistry and automated systems offers transformative solutions for the synthesis of pharmaceutical intermediates like this compound. nih.govchemicalindustryjournal.co.ukpharmacompass.com

Automated synthesis platforms are revolutionizing the discovery and optimization of new chemical entities. These systems can perform numerous reactions in parallel, allowing for rapid screening of catalysts, reagents, and reaction conditions. frontiersin.org The building block approach, where pre-synthesized, functionalized molecules are coupled together, is particularly amenable to automation. frontiersin.orgenamine.net Future research could leverage automated platforms to rapidly synthesize a library of derivatives of this compound for biological screening or to quickly optimize the conditions for its stereoselective synthesis. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for benzyl 3-hydroxycyclohexane-1-carboxylate in laboratory settings?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Esterification : Reacting 3-hydroxycyclohexane-1-carboxylic acid with benzyl alcohol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) via Fischer esterification.

- Hydroxylation Protection : Protecting the hydroxyl group using silylating agents (e.g., tert-butyldimethylsilyl chloride) to prevent side reactions during subsequent steps.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product.

Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to achieve yields >70% .

Q. How can X-ray crystallography be employed to determine the molecular structure of this compound?

- Methodological Answer :

- Crystal Growth : Slow evaporation of a saturated solution in ethanol or acetone to obtain single crystals.

- Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL (part of the SHELX suite) for structure solution and refinement. Key parameters include R-factor (<5%), bond length accuracy (±0.01 Å), and thermal displacement validation .

- Validation : Cross-check with DFT-optimized geometries to resolve ambiguities in hydrogen bonding or stereochemistry .

Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (deuterated chloroform) to detect impurities <0.5%.

- Stability Testing :

- Thermal Stability : TGA/DSC to identify decomposition temperatures (>150°C indicates robustness).

- Hydrolytic Stability : Accelerated aging in buffered solutions (pH 4–9) at 40°C for 4 weeks, monitored via LC-MS.

- Storage Recommendations : Argon atmosphere, -20°C in amber vials to prevent oxidation .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and interaction profiles of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with enzymes (e.g., lipases or esterases). Prioritize poses with ΔG < -7 kcal/mol.

- Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen bond persistence .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Standardized Assays : Replicate experiments under controlled conditions (e.g., identical cell lines, IC₅₀ protocols).

- Structural Confirmation : Verify derivative structures via X-ray crystallography or 2D NOESY NMR to rule out stereochemical misassignments.

- Meta-Analysis : Use statistical tools (e.g., ANOVA or Bayesian inference) to identify confounding variables (e.g., solvent effects, impurity profiles) .

Q. What methodologies are recommended for enantiomeric separation of this compound derivatives?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA or IB columns with n-hexane/isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC.

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) in organic solvents to selectively esterify one enantiomer.

- Crystallization-Induced Diastereomerism : Form diastereomeric salts with chiral amines (e.g., (R)-1-phenylethylamine) and recrystallize .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.